molecular formula C17H17FN2O2S B2851803 2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-21-4

2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2851803
CAS RN: 476280-21-4
M. Wt: 332.39
InChI Key: FEBGWJYOMLEXNM-UHFFFAOYSA-N
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Description

“2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . The specific molecular structure of “2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is not available in the retrieved data.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been studied for their anticancer properties. The presence of the thiophene moiety can contribute to the inhibition of cancer cell growth. Research has shown that certain thiophene compounds exhibit activity against various cancer cell lines, making them candidates for further drug development and clinical trials .

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules are significant for the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), owing to their excellent charge transport properties .

Material Science: Corrosion Inhibitors

Thiophene derivatives serve as corrosion inhibitors in industrial chemistry. They form protective layers on metals, preventing oxidation and degradation. This application is crucial in extending the lifespan of metal components in various industries .

Pharmacology: Anti-inflammatory and Antimicrobial Effects

The anti-inflammatory and antimicrobial effects of thiophene derivatives make them valuable in pharmacology. They can be formulated into drugs that reduce inflammation or combat microbial infections, contributing to treatments for diseases like arthritis and bacterial infections .

Analytical Chemistry: Metal Ion Detection

Thiophene compounds have been utilized in the development of sensors for metal ion detection. They can form complexes with specific ions, leading to changes in their optical properties, which can be measured and used for quantitative analysis .

Agrochemistry: Development of Insecticides

In the agrochemical industry, thiophene derivatives are used in the development of insecticides. Their ability to disrupt biological pathways in insects makes them effective for pest control, ensuring crop protection .

Drug Design: Voltage-gated Sodium Channel Blockers

Some thiophene derivatives act as voltage-gated sodium channel blockers and are used in medical applications such as dental anesthetics. Their role in blocking pain signals makes them important for procedures requiring local anesthesia .

Environmental Science: Anti-atherosclerotic Agents

Environmental factors play a role in the development of atherosclerosis. Thiophene derivatives have been investigated for their anti-atherosclerotic properties, which could lead to the prevention or treatment of this condition .

properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-9-6-7-13-11(8-9)14(15(19)21)17(23-13)20-16(22)10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBGWJYOMLEXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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